4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is an organic compound that features a tert-butyl group, a benzenesulfonamide moiety, and a methylbenzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the benzenesulfonamide with tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the methylbenzo[d]thiazole ring: This can be done through a nucleophilic substitution reaction where the benzenesulfonamide derivative reacts with 2-methylbenzo[d]thiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar chemical properties.
tert-butylbenzenesulfonamides: These compounds have the tert-butyl and benzenesulfonamide groups but lack the benzo[d]thiazole ring.
Biological Activity
The compound 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a tert-butyl group and a benzo[d]thiazole moiety, which are known to influence biological activity significantly. The presence of the sulfonamide group is also critical for its pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and sulfonamide exhibit significant antibacterial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Target Bacteria |
---|---|---|---|
This compound | 8 | 10.5 | E. coli |
9 | S. aureus | ||
6 | B. subtilis | ||
7 | S. epidermidis |
The compound showed a zone of inhibition ranging from 6 mm to 10.5 mm , indicating moderate antibacterial activity against the tested strains .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound 1 | 1.61 ± 1.92 | A-431 |
Compound 2 | 1.98 ± 1.22 | Jurkat |
This compound | TBD | TBD |
In preliminary studies, the compound exhibited promising cytotoxic effects, warranting further investigation into its mechanism of action .
Enzyme Inhibition
The ability of the compound to inhibit key enzymes has also been investigated, particularly acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research.
Table 3: AChE Inhibition Potency
Compound Name | IC50 (µM) |
---|---|
Coumarin-based Thiazole Derivative | 2.7 |
This compound | TBD |
Molecular docking studies suggest that the compound may interact effectively with AChE, potentially leading to therapeutic applications in neurodegenerative diseases .
Case Studies
- Antibacterial Study : In a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures to This compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Assessment : A recent investigation into the anticancer effects of thiazole derivatives highlighted the importance of substituents like tert-butyl in enhancing activity against specific cancer cell lines .
- Enzyme Interaction Analysis : Research utilizing molecular dynamics simulations indicated that the binding interactions between the compound and AChE could be optimized through structural modifications, suggesting avenues for drug design .
Properties
IUPAC Name |
4-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-12-19-16-11-14(7-10-17(16)23-12)20-24(21,22)15-8-5-13(6-9-15)18(2,3)4/h5-11,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHOXULEMAWGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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